Z-5-MeApe-OtBu
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Overview
Description
Z-5-MeApe-OtBu is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of study.
Preparation Methods
The synthesis of Z-5-MeApe-OtBu involves several steps and specific reaction conditions. One common method includes the use of Fmoc-protected azido amino acids, which are synthesized through CuI-catalyzed click chemistry . This method allows for the preparation of azidopeptides, which are then further processed to obtain this compound. The industrial production of this compound typically involves large-scale synthesis using optimized reaction pathways to ensure high purity and yield .
Chemical Reactions Analysis
Z-5-MeApe-OtBu undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products.
Scientific Research Applications
Z-5-MeApe-OtBu has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential therapeutic effects and its role in cellular processes. In medicine, this compound is being investigated for its potential use in drug development and treatment of various diseases. Additionally, this compound has industrial applications, including its use in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Z-5-MeApe-OtBu involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Z-5-MeApe-OtBu can be compared with other similar compounds, such as other azidopeptides and Fmoc-protected amino acids. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.
Similar Compounds
- Fmoc azido amino acids
- Azidopeptides
- Fmoc-protected amino acids
Properties
IUPAC Name |
tert-butyl 5-[methyl(phenylmethoxycarbonyl)amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-9-13-19(4)17(21)22-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYGFPLEYMIJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCN(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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